An In-depth Technical Guide on the Synthesis and Characterization of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
An In-depth Technical Guide on the Synthesis and Characterization of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, a key intermediate in the production of various dyes and functional materials. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.
Introduction
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a water-soluble organic salt that serves as a crucial building block in the synthesis of a variety of compounds, particularly cyanine dyes used in biomedical imaging and diagnostics. Its indolenine core provides the chromophoric system, while the sulfonate group imparts aqueous solubility, a critical property for biological applications. This guide details the synthetic pathway to this compound and the analytical techniques used for its characterization.
Synthesis Pathway
The synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a two-step process. The first step involves the Fischer indole synthesis to create the core heterocyclic structure, 2,3,3-trimethyl-3H-indole-5-sulfonic acid. The second step is a straightforward neutralization to form the desired potassium salt.
Experimental Protocols
Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
This protocol is adapted from established literature procedures.
Materials:
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3-Methyl-2-butanone (1.67 mL)
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p-Hydrazinobenzenesulfonic acid (1 g)
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Glacial Acetic Acid (5 mL)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and p-hydrazinobenzenesulfonic acid (1 g).
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Heat the mixture to reflux and maintain for a period of three hours.
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After the reflux period, cool the reaction mixture to room temperature.
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Further cool the mixture in an ice bath to facilitate the precipitation of the product.
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Collect the resulting pink solid by vacuum filtration, wash with a small amount of cold acetic acid, and then with diethyl ether.
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Dry the solid under vacuum to yield 2,3,3-trimethyl-3H-indole-5-sulfonic acid. A typical yield for this reaction is approximately 97%.
Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
This protocol is based on general methods for the neutralization of sulfonic acids.
Materials:
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2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 g)
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Potassium hydroxide (KOH)
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Deionized water
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Ethanol
Procedure:
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Dissolve 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 g) in a minimal amount of deionized water.
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In a separate beaker, prepare a 1 M aqueous solution of potassium hydroxide.
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Slowly add the potassium hydroxide solution dropwise to the sulfonic acid solution while stirring continuously.
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Monitor the pH of the solution using a pH meter or pH paper. Continue adding the KOH solution until the pH reaches approximately 7.
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Once neutralized, the solution contains the potassium salt of the sulfonic acid.
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The potassium salt can be isolated by removing the solvent via rotary evaporation.
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For further purification, the resulting solid can be recrystallized from a water/ethanol mixture.
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Dry the purified crystals under vacuum to obtain Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.
Characterization
A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the key physicochemical and spectroscopic data for the intermediate and the final product.
Table 1: Physicochemical and Spectroscopic Data
| Property | 2,3,3-trimethyl-3H-indole-5-sulfonic acid | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate |
| CAS Number | 132557-72-3 | 184351-56-2 |
| Molecular Formula | C₁₁H₁₃NO₃S | C₁₁H₁₂KNO₃S |
| Molecular Weight | 239.29 g/mol | 277.38 g/mol |
| Appearance | Pink to wine-colored solid | Expected to be a crystalline solid |
| ¹H NMR (500MHz, DMSO-d₆) | δ 7.78 (s, 1H), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H) | Expected to be very similar to the sulfonic acid, with potential minor shifts in the aromatic protons. |
| ¹³C NMR | Data not available in searched resources | Data not available in searched resources |
| FT-IR | Data not available in searched resources | Expected to show strong S=O stretching bands for the sulfonate group (~1200-1150 and 1050-1000 cm⁻¹). |
| Mass Spectrometry | Data not available in searched resources | Expected to show a molecular ion peak for the free acid (C₁₁H₁₃NO₃S) in negative ion mode ESI-MS. |
| UV Absorption Maxima | Data not available in searched resources | λmax at 212 nm and 260 nm has been reported for the potassium salt. |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the final product.
Safety and Handling
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2,3,3-trimethyl-3H-indole-5-sulfonic acid: As with all acidic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis should be carried out in a well-ventilated fume hood.
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Potassium Hydroxide: This is a corrosive base. Handle with care and avoid contact with skin and eyes.
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Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: While specific toxicity data is not available, it is prudent to handle this compound with the standard care afforded to all laboratory chemicals.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. The synthetic route via a Fischer indole synthesis followed by neutralization is a robust and high-yielding process. While comprehensive experimental characterization data for the final potassium salt is not widely published, this guide provides the known data for the sulfonic acid precursor and outlines the expected analytical characteristics of the final product. This information should serve as a valuable resource for researchers and scientists working with this important chemical intermediate.
